

Application Note: (2-Amino-5-methylcyclopentyl)methanol as a Chiral Building Block

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Compound of Interest

Compound Name: (2-Amino-5-methylcyclopentyl)methanol

Cat. No.: B13183305

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Part 1: Executive Summary & Strategic Value

((2-Amino-5-methylcyclopentyl)methanol) (CAS: 1375472-08-4) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike flexible aliphatic amino alcohols, this cyclopentane-based building block offers conformational restriction, a critical strategy for improving the binding affinity and metabolic stability of drug candidates.

Core Applications

- **Peptidomimetics:** Acts as a rigid isostere for Leucine or Isoleucine, locking peptide backbones into specific secondary structures (e.g., α -turns).
- **Fragment-Based Drug Discovery (FBDD):** Serves as a chiral core for kinase inhibitors, replacing the ribose moiety in nucleoside analogues or functioning as a hydrophobic spacer in GPCR ligands.
- **Organocatalysis:** The 1,2-amino alcohol motif is a precursor for chiral ligands used in asymmetric synthesis.

Part 2: Chemical Profile & Stereochemistry

The utility of this building block dictates a rigorous understanding of its stereochemistry. The relative orientation of the Amino (-NH

), Methyl (-CH

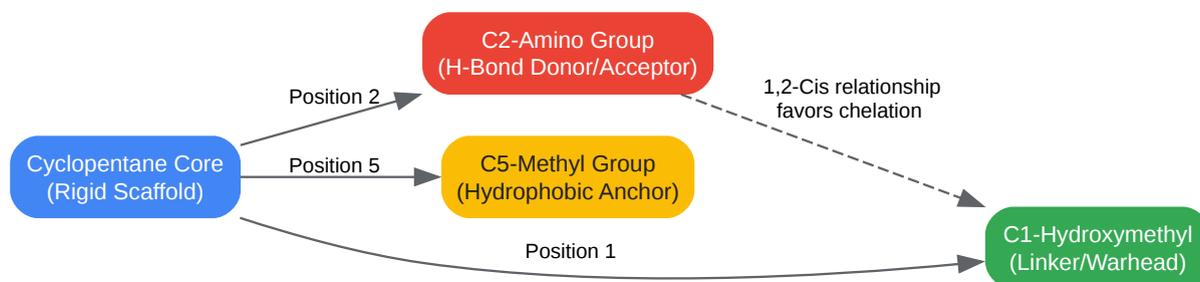
), and Hydroxymethyl (-CH

OH) groups defines its biological topology.

Property	Specification
IUPAC Name	(2-Amino-5-methylcyclopentyl)methanol
Molecular Formula	C ₆ H ₁₃ NO
Molecular Weight	129.20 g/mol
Chiral Centers	3 (C1, C2, C5)
Key Isomers	(1R,2R,5R) - All-cis (common target for compact folding) (1R,2S,5R) - Trans-amino/alcohol
pKa (Conjugate Acid)	~9.5 (Amine)
Solubility	High in MeOH, DMSO, DCM; Moderate in Water

Structural Visualization

The following diagram illustrates the stereochemical relationships and potential derivatization vectors.



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Caption: Functional decomposition of the **(2-Amino-5-methylcyclopentyl)methanol** scaffold.

Part 3: Synthesis & Preparation Protocols[2]

While commercially available, custom stereoisomers often require de novo synthesis. The following protocol is adapted from the Parallel Kinetic Resolution methodology established by Davies et al. (2003), optimized for the 5-methyl variant.

Protocol A: Synthesis via Kinetic Resolution

Objective: Isolate enantiopure (1R,2S,5R)-2-amino-5-methylcyclopentylmethanol.

Step 1: Substrate Preparation

- Start Material: Methyl (RS)-5-methylcyclopent-1-enecarboxylate.
- Reagent: Lithium amide chiral base (e.g., lithium (S)-N-benzyl-N-(alpha-methylbenzyl)amide).
- Reaction: Conjugate addition of the chiral amine sets the C2 and C1 stereochemistry.

Step 2: Reduction to Alcohol

Reagents: LiAlH

(Lithium Aluminum Hydride), THF. Procedure:

- Dissolve the amino-ester intermediate (1.0 eq) in anhydrous THF under N
-
- Cool to 0°C.
- Add LiAlH
- (2.5 eq) dropwise (Caution: Exothermic).
- Reflux for 4 hours.

- Quench: Fieser workup (

mL H

O,

mL 15% NaOH,

mL H

O).
- Purification: Flash chromatography (DCM/MeOH/NH

90:9:1).

Protocol B: Protection Strategy (Self-Validating)

Before using this building block in complex synthesis, orthogonal protection is required.

Workflow:

- N-Protection: Boc-anhydride, Et

N, DCM

Yields N-Boc intermediate.
- Validation: Check TLC (ninhydrin stain). Free amine stains purple/red; N-Boc is UV active but ninhydrin negative (or faint).
- O-Protection (Optional): TBDMS-Cl, Imidazole

Yields N-Boc, O-TBS species.

Part 4: Application Protocols

Application 1: Peptidomimetic Scaffold (The "Proline-Mimic" Approach)

This molecule is ideal for creating

-turn mimetics by replacing an amino acid residue.

Rationale: The 5-methyl group mimics the side chain of Alanine or Valine, while the ring constrains the

and

torsion angles.

Detailed Protocol:

- Activation: Dissolve N-Boc-(**2-amino-5-methylcyclopentyl**)methanol (1.0 eq) in DCM.
- Oxidation (to Aldehyde): Add Dess-Martin Periodinane (1.2 eq). Stir 2h at RT.
 - Checkpoint: Monitor disappearance of alcohol by TLC.
- Reductive Amination:
 - Add Peptide Fragment A (R-NH
, 1.0 eq) and NaBH(OAc)
(1.5 eq).
 - Stir 12h.
- Deprotection: Treat with TFA/DCM (1:1) to expose the cyclopentyl amine.
- Coupling: React with Peptide Fragment B (R-COOH) using HATU/DIPEA.

Result: A peptide backbone containing a rigid cyclopentane core, restricting conformational freedom and enhancing proteolytic stability.

Application 2: Kinase Inhibitor Core (Mitsunobu Coupling)

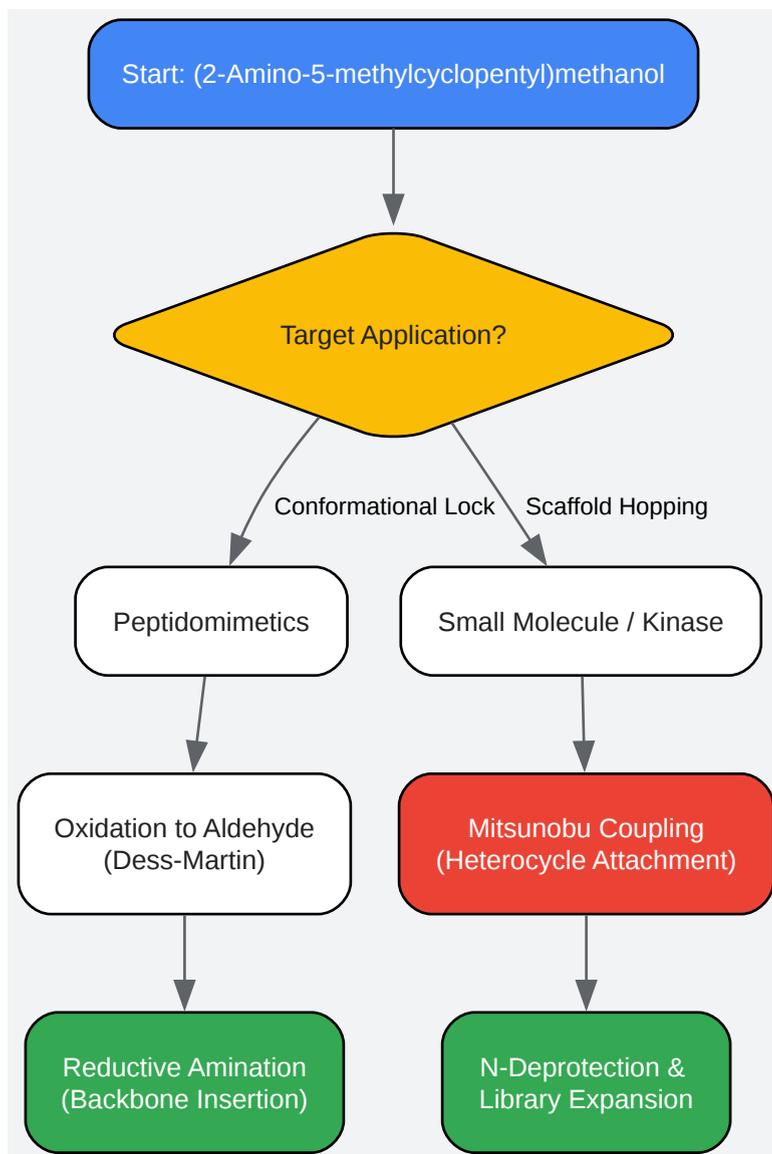
Many kinase inhibitors utilize a ribose-mimetic scaffold. This molecule provides a carbocyclic alternative (preventing glycosidic cleavage).

Protocol:

- Reagents: Triphenylphosphine (PPh₃, 1.5 eq), DIAD (1.5 eq), Purine/Pyrimidine heterocycle (1.0 eq).
- Solvent: Anhydrous THF.
- Procedure:
 - Mix PPh₃ and the Heterocycle in THF.
 - Add **(2-Amino-5-methylcyclopentyl)methanol** (N-protected) dropwise.
 - Cool to 0°C.
 - Add DIAD dropwise over 20 mins.
 - Warm to RT and stir 16h.
- Mechanism: The alcohol oxygen activates PPh₃, followed by S_N2 displacement by the heterocycle nitrogen.
 - Note: This inverts the stereochemistry at the C1 position.

Part 5: Experimental Workflow Visualization

The following diagram outlines the decision tree for utilizing this scaffold in drug discovery.



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Caption: Strategic workflow for incorporating the scaffold into peptide or small molecule libraries.

Part 6: Physicochemical Data Summary

Parameter	Value/Observation	Relevance
LogP (Calc)	0.8 - 1.2	Ideal for oral bioavailability (Lipinski compliant).
H-Bond Donors	2 (NH, OH)	Critical for active site binding.
H-Bond Acceptors	2	
Rotatable Bonds	1 (C1-CH OH)	Highly rigid core; reduces entropic penalty upon binding.
TPSA	~46 Å	Good membrane permeability (CNS penetration potential).

Part 7: References

- Davies, S. G., et al. (2003).[1] "Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution." *Chemical Communications*, (19), 2410-2411.[1][2]
- Enamine Ltd. (2023). "Catalog Entry: **(2-Amino-5-methylcyclopentyl)methanol**." [3][4] Enamine Store.
- BenchChem. (2025).[5] "The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes." BenchChem Technical Library.
- PubChem. (2024).[6] "Compound Summary: (1R,2S)-2-amino-5-methyl-cyclopentanecarboxylic acid." National Library of Medicine.

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Sources

- [1. research-portal.st-andrews.ac.uk](https://research-portal.st-andrews.ac.uk) [research-portal.st-andrews.ac.uk]
- [2. Preparation of methyl \(1R,2S,5S\)- and \(1S,2R,5R\)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution of methyl \(RS\)-5-tert-butyl-cyclopentene-1-carboxylate - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [3. 147780-38-9|\[\(1R,3S\)-3-Aminocyclopentyl\]methanol hydrochloride|BLD Pharm](#) [bldpharm.com]
- [4. aablocks.com](#) [aablocks.com]
- [5. pdf.benchchem.com](#) [pdf.benchchem.com]
- [6. \(\(1R,2S\)-2-\(Aminomethyl\)cyclopropyl\)methanol | C5H11NO | CID 13728302 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
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